A Technical Guide to the Chemical Properties and Applications of Tetrakis(ethylmethylamino)titanium (TEMAT)
A Technical Guide to the Chemical Properties and Applications of Tetrakis(ethylmethylamino)titanium (TEMAT)
Abstract
Tetrakis(ethylmethylamino)titanium (Ti[N(CH₃)(C₂H₅)]₄), commonly known as TEMAT, is a high-purity organometallic precursor essential for advanced semiconductor fabrication. Its unique combination of volatility, thermal reactivity, and chemical properties makes it a superior candidate for the deposition of high-quality titanium-based thin films via processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). This guide provides an in-depth analysis of TEMAT's core chemical and physical properties, its thermal decomposition mechanisms, and a detailed protocol for its application in the ALD of titanium nitride (TiN), a critical material in modern microelectronics. The narrative is grounded in established scientific principles to provide researchers with both foundational knowledge and actionable insights.
Core Physicochemical Properties
TEMAT is a yellow to orange liquid characterized by its high reactivity, particularly with moisture.[1] Its utility as a precursor is directly linked to its physical properties, which govern its transport in a vapor phase deposition system. Key quantitative data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 308103-54-0 | [2][3] |
| Molecular Formula | C₁₂H₃₂N₄Ti | [2][4] |
| Molecular Weight | 280.28 g/mol | [2][4] |
| Appearance | Yellow-orange liquid | [1][2][5] |
| Density | 0.923 g/mL at 25 °C | [2][6][7] |
| Boiling Point | 80 °C at 0.1 torr (0.1 mmHg) | [2][7] |
| Vapor Pressure | 1 Torr at 78 °C | [8] |
| Storage Temperature | 2-8 °C under inert gas | [7][9] |
These properties, particularly its boiling point and vapor pressure, define the operational window for its use in CVD and ALD, allowing for efficient gas-phase transport at relatively low temperatures.
Molecular Structure
The TEMAT molecule features a central titanium (IV) atom coordinated to four ethylmethylamino ligands. This structure is key to its reactivity.
Caption: Molecular structure of Tetrakis(ethylmethylamino)titanium (TEMAT).
Chemical Reactivity and Decomposition Pathway
The utility of TEMAT is intrinsically tied to its controlled decomposition and reactivity. Understanding these pathways is critical for optimizing deposition processes and ensuring film purity.
Sensitivity and Handling
TEMAT is classified as a highly flammable liquid that reacts violently with water.[4][9][10] Contact with moisture in the air or on a substrate surface (hydrolysis) leads to the formation of titanium oxides and the release of ethylmethylamine.[11] This reactivity necessitates that all handling, storage, and processing be conducted under an inert gas atmosphere (e.g., Argon, Nitrogen) to prevent premature decomposition and contamination.[9]
Thermal Decomposition Mechanism
The thermal decomposition of TEMAT is a first-order reaction with a calculated activation energy of approximately 10.92 kcal/mol.[12][13] The process is highly influenced by the surrounding atmosphere and surface conditions.
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Inert Atmosphere (e.g., Argon): In the absence of a reactive gas, TEMAT decomposes on a heated surface through a β-hydride elimination reaction.[14][15] This process involves the transfer of a hydrogen atom from the ethyl group to the titanium center, leading to the formation of imine (C=N) intermediates and their subsequent desorption.[12][13]
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Hydrogen Atmosphere: In a hydrogen-rich environment, the decomposition pathway is altered. While imine intermediates are still formed, the presence of H₂ can also lead to the creation of nitrile (R-C≡N) compounds.[12][13] The decomposition rate in H₂ is typically slower than in Argon, which can be leveraged to extend the surface-controlled reaction regime in a CVD process.[12][13]
Long exposures to temperatures above its decomposition threshold (dissociative adsorption begins around 450 K or ~177 °C) on a silicon surface can lead to the growth of a titanium nitride film, though this method risks high levels of carbon and oxygen contaminants compared to the more controlled ALD process.[11][14]
Application Protocol: Atomic Layer Deposition of TiN
Atomic Layer Deposition (ALD) leverages the self-limiting surface reactions of precursors to deposit films with atomic-level precision.[16] TEMAT is an ideal precursor for ALD of TiN films, which are used as diffusion barriers and adhesion promoters in integrated circuits.[8][17]
Experimental Workflow: ALD Cycle
The ALD of TiN from TEMAT typically uses ammonia (NH₃) as the nitrogen co-reactant.[8] A single ALD cycle consists of four distinct steps, which are repeated to build the film layer by layer.
Caption: A typical four-step ALD cycle for depositing TiN using TEMAT and NH₃.
Detailed Step-by-Step Methodology
Objective: To deposit a uniform, conformal Titanium Nitride (TiN) thin film.
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System Preparation:
-
Load the substrate into the ALD reactor chamber.
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Heat the substrate to the desired deposition temperature, typically in the range of 150-350 °C.
-
Causality: The temperature must be high enough to provide sufficient activation energy for the surface reactions but remain below the thermal decomposition temperature of TEMAT to prevent uncontrolled CVD-like growth and film contamination.[18]
-
-
Heat the TEMAT precursor vessel (bubbler) to a stable temperature (e.g., 60-80 °C) to ensure a consistent vapor pressure.[8]
-
-
ALD Cycle Execution (Repeated 'n' times):
-
Step 1: TEMAT Pulse (e.g., 0.5 - 2.0 seconds)
-
Introduce TEMAT vapor into the reactor chamber using an inert carrier gas (e.g., Argon).
-
Mechanism: TEMAT molecules chemisorb onto the substrate surface until all available reactive sites are occupied. This is a self-limiting process.[16]
-
-
Step 2: Purge (e.g., 5 - 10 seconds)
-
Stop the TEMAT flow and flow only the inert carrier gas.
-
Causality: This step is critical to remove all non-adsorbed TEMAT molecules and gaseous byproducts from the chamber, preventing parasitic gas-phase reactions in the next step.
-
-
Step 3: Ammonia (NH₃) Pulse (e.g., 1.0 - 3.0 seconds)
-
Introduce NH₃ gas into the chamber.
-
Mechanism: The NH₃ molecules react with the ethylmethylamino ligands on the surface, forming volatile byproducts (e.g., ethylmethylamine) and leaving behind a layer of titanium nitride. This reaction is also self-limiting.
-
-
Step 4: Purge (e.g., 5 - 10 seconds)
-
Stop the NH₃ flow and flow only the inert carrier gas.
-
Causality: This final purge removes reaction byproducts and any unreacted NH₃, preparing the surface for the next TEMAT pulse.
-
-
-
Process Completion:
-
After completing the desired number of cycles to achieve the target film thickness, stop the precursor and reactant flows.
-
Cool the chamber and substrate under an inert atmosphere before removal.
-
This self-validating protocol ensures that each cycle contributes a predictable and uniform amount of material, allowing for precise control over the final film thickness and properties.
Safety and Handling Precautions
Due to its hazardous nature, strict safety protocols must be followed when working with TEMAT.
-
Hazard Statements: Highly flammable liquid and vapor (H225); In contact with water releases flammable gases which may ignite spontaneously (H260); Causes severe skin burns and eye damage (H314).[4][9][10]
-
Handling: Always handle in a glovebox or fume hood under an inert gas atmosphere.[9] Wear appropriate personal protective equipment (PPE), including flame-retardant gloves, chemical-resistant clothing, and eye/face protection.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under inert gas.[9] Recommended storage temperature is 2-8 °C.[7]
-
Fire Fighting: Do NOT use water. Use dry chemical powder or other appropriate extinguishing media for flammable liquids.[9]
References
-
Kim, S., Kim, B. H., et al. (2006). Thermal decomposition of tetrakis(ethylmethylamido) titanium for chemical vapor deposition of titanium nitride. Bulletin of The Korean Chemical Society. Available at: [Link]
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Tetrakis(ethylmethylamido) titanium (TEMATi). Wonik Materials North America. Available at: [Link]
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Mechanistic Details of Atomic Layer Deposition (ALD) Processes. ResearchGate. Available at: [Link]
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Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. ResearchGate. Available at: [Link]
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Thermal Decomposition of Tetrakis(ethylmethylamido) Titanium for Chemical Vapor Deposition of Titanium Nitride. ResearchGate. Available at: [Link]
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Tetrakis(ethylmethylamido)titanium(IV). AMERICAN ELEMENTS. Available at: [Link]
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Zaera, F., et al. (2009). Thermal chemistry of tetrakis(ethylmethylamido)titanium on Si(100) surfaces. The Journal of Physical Chemistry A. Available at: [Link]
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Tetrakis(dimethylamido)titanium. Wikipedia. Available at: [Link]
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